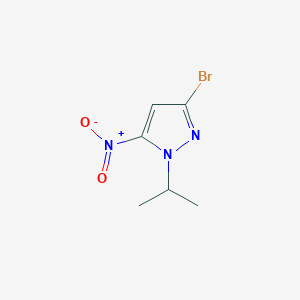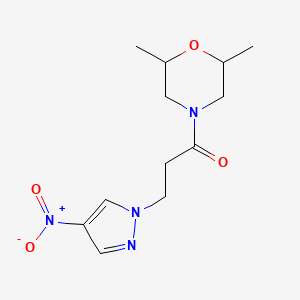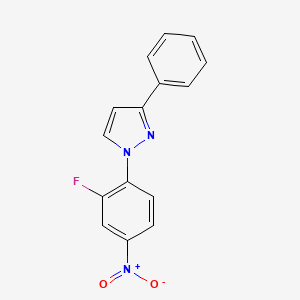![molecular formula C18H21Cl2N3O2 B10903363 N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903363.png)
N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-CYCLOHEPTYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with the molecular formula C18H21Cl2N3O2 It is characterized by the presence of a cycloheptyl group, a dichlorophenoxy moiety, and a pyrazole carboxamide structure
Preparation Methods
The synthesis of N3-CYCLOHEPTYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Attachment of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.
Introduction of the cycloheptyl group: This can be done by reacting the intermediate with cycloheptyl bromide under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N~3~-CYCLOHEPTYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~3~-CYCLOHEPTYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-CYCLOHEPTYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
N~3~-CYCLOHEPTYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-Cycloheptyl-3-[(2,4-dichlorophenoxy)methyl]benzamide: This compound shares the cycloheptyl and dichlorophenoxy groups but differs in the core structure.
N-Cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: This is a closely related compound with a similar structure but may have different substituents or functional groups.
Properties
Molecular Formula |
C18H21Cl2N3O2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21Cl2N3O2/c19-13-7-8-17(15(20)11-13)25-12-23-10-9-16(22-23)18(24)21-14-5-3-1-2-4-6-14/h7-11,14H,1-6,12H2,(H,21,24) |
InChI Key |
YTRXQYQQUVRWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903297.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
![2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10903315.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B10903317.png)

![(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10903326.png)

![6-(4-chlorophenyl)-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903331.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B10903337.png)

